4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(3,4-Difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and is substituted with a difluorophenyl group and a furan-2-ylmethyl group, enhancing its chemical reactivity and potential utility.
Preparation Methods
The synthesis of 4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
4-(3,4-Difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 4-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- 4-(3,4-Dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of the difluorophenyl group in 4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol makes it unique, potentially offering enhanced stability and specific interactions with molecular targets .
Properties
Molecular Formula |
C17H13F2N3O2 |
---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H13F2N3O2/c18-14-4-3-10(6-15(14)19)12-7-16(23)21-17-13(12)8-20-22(17)9-11-2-1-5-24-11/h1-6,8,12H,7,9H2,(H,21,23) |
InChI Key |
NNJWDKKMOVCVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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